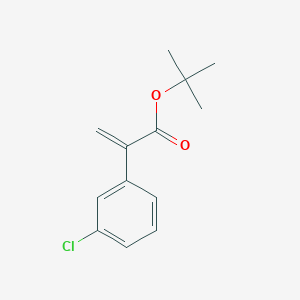
tert-Butyl 2-(3-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(3-chlorophenyl)acrylate is an organic compound with the molecular formula C13H15ClO2 It is a derivative of acrylate, featuring a tert-butyl group and a 3-chlorophenyl group attached to the acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-chlorophenyl)acrylate typically involves the esterification of 2-(3-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反应分析
Types of Reactions
tert-Butyl 2-(3-chlorophenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
tert-Butyl 2-(3-chlorophenyl)acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophobicity and thermal stability.
Materials Science: The compound is utilized in the development of advanced materials with tailored mechanical and chemical properties.
Biological Research: It serves as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of coatings, adhesives, and sealants due to its desirable chemical properties.
作用机制
The mechanism of action of tert-Butyl 2-(3-chlorophenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long-chain polymers with specific properties. The presence of the 3-chlorophenyl group can influence the reactivity and stability of the compound, making it suitable for various applications .
相似化合物的比较
Similar Compounds
tert-Butyl Acrylate: A simpler acrylate ester without the 3-chlorophenyl group.
Methyl 2-(3-chlorophenyl)acrylate: Similar to tert-Butyl 2-(3-chlorophenyl)acrylate but with a methyl ester group instead of a tert-butyl group.
Uniqueness
This compound is unique due to the combination of the tert-butyl group and the 3-chlorophenyl group. This combination imparts specific properties such as increased hydrophobicity, thermal stability, and reactivity, making it suitable for specialized applications in polymer chemistry and materials science .
属性
分子式 |
C13H15ClO2 |
|---|---|
分子量 |
238.71 g/mol |
IUPAC 名称 |
tert-butyl 2-(3-chlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3 |
InChI 键 |
FBSIYXFFOVNUQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


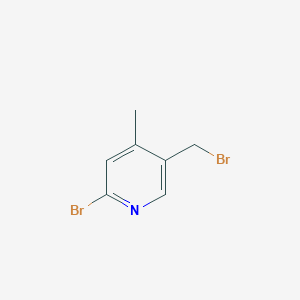
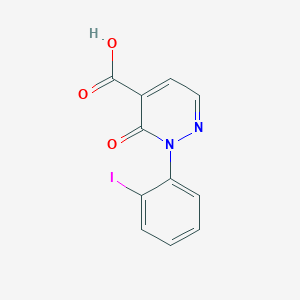
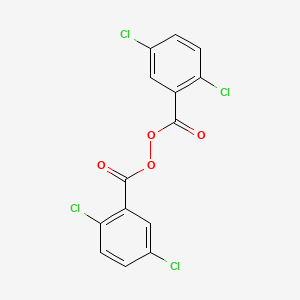
![Methyl 5-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13668514.png)
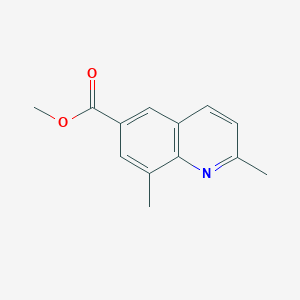
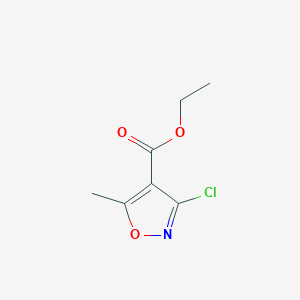
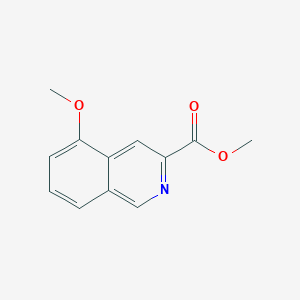
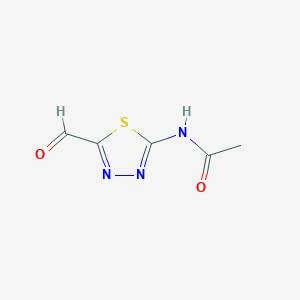

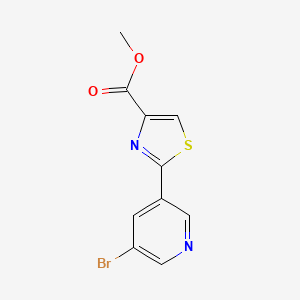
![2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13668567.png)
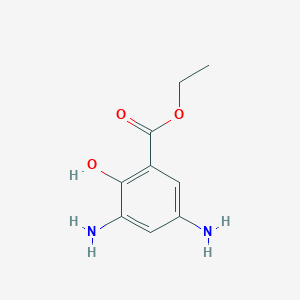
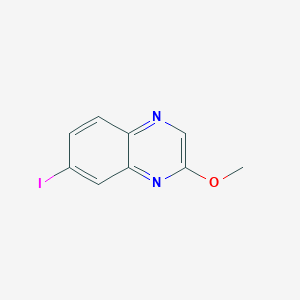
![N-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine](/img/structure/B13668581.png)
